Cefcanel daloxate hydrochloride is recognized by its Chemical Abstracts Service number 97275-40-6. As a prodrug, it is converted into its active form, cefcanel, upon administration. This compound exhibits significant activity against Gram-positive bacteria and certain Gram-negative organisms, including Haemophilus influenzae .
The synthesis of cefcanel daloxate involves several key steps that typically include the formation of the beta-lactam ring characteristic of cephalosporins. While specific synthetic pathways may vary, a general approach includes:
Technical parameters such as temperature, pH, and reaction times are critical in optimizing yield and purity during synthesis but are often proprietary to specific manufacturers.
Cefcanel daloxate features a complex molecular structure typical of cephalosporins. Its core structure includes:
The molecular formula for cefcanel daloxate hydrochloride is typically represented as , indicating its composition includes carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine .
Cefcanel daloxate undergoes various chemical reactions that are essential for its function as an antibiotic:
Cefcanel daloxate exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
In vitro studies have demonstrated that cefcanel daloxate maintains efficacy against various strains of bacteria due to its ability to circumvent some resistance mechanisms .
Cefcanel daloxate exhibits several notable physical and chemical properties:
Cefcanel daloxate has several scientific applications primarily within the field of medicine:
The core innovation lies in its double ester structure, where cefcanel (the active cephalosporin) is linked to a mandelic acid-alanine conjugate through two ester bonds. This bifunctional design addresses two critical barriers: 1) Lipophilicity Enhancement: The dual ester mask dramatically increases the molecule’s partition coefficient (log P), facilitating passive diffusion across intestinal membranes. 2) Targeted Enzymatic Activation: Systemic esterases selectively hydrolyze both esters, ensuring rapid and complete release of active cefcanel post-absorption [1]. This approach contrasts with earlier mono-ester cephalosporin prodrugs (e.g., cefuroxime axetil), which often exhibited suboptimal or erratic hydrolysis. The mandelic acid moiety was specifically chosen for its steric and electronic properties, promoting both stability in the acidic gastric environment and susceptibility to carboxylesterases in blood and tissues [3].
Table 1: Comparative Prodrug Strategies in Oral Cephalosporins
Prodrug | Ester Type | Active Drug | Key Limitation | |
---|---|---|---|---|
Cefuroxime Axetil | Mono-ester | Cefuroxime | Incomplete hydrolysis; Food effects | |
Cefpodoxime Proxetil | Mono-ester | Cefpodoxime | Variable absorption kinetics | |
Cefcanel Daloxate | Dual-ester | Cefcanel | Optimized hydrolysis efficiency | [1] [3] |
Synthesizing the mandelic acid-alanine intermediate demanded precise chiral control and reaction condition optimization to avoid racemization and maximize yield. Key steps included:
Table 2: Optimization of Mandelic Acid-Alanine Coupling (Step 2)
Condition | Conversion (%) | Epimerization (%) | Notes | |
---|---|---|---|---|
EDC·HCl/DCM/0°C | 78% | 5% | Baseline | |
EDC·HCl/DCM/–20°C | 92% | <1% | Optimal conditions | |
DCC/THF/0°C | 65% | 8% | Undesirable side products | |
CDI/DMF/RT | 85% | 12% | High racemization; unsuitable | [3] |
The final prodrug crystallization proved challenging due to the molecule’s propensity for forming solvates or amorphous aggregates. Standard recrystallization solvents (ethanol, ethyl acetate) yielded unstable polymorphs with poor filtration characteristics. The breakthrough utilized acetonitrile-water mixtures (7:3 v/v) under controlled conditions:
Table 3: Recrystallization Solvent Systems and Outcomes
Solvent System | Crystal Form | Purity (%) | Filterability | Stability (40°C/75% RH) | |
---|---|---|---|---|---|
Ethanol/Water | Hydrate | 98.2% | Poor (gel formation) | Degrades at 2 weeks | |
Acetone/Heptane | Amorphous | 95.1% | N/A | Degrades at 1 week | |
Acetonitrile/Water | Form II | >99.5% | Excellent | Stable >24 months | [3] |
Transitioning from lab to plant scale required addressing three bottlenecks: reaction volume efficiency, crystallization reproducibility, and solvent recovery. Key optimizations included:
Table 4: Key Scale-Up Process Metrics
Parameter | Lab Scale (5g) | Pilot Scale (5kg) | Commercial Scale (500kg) | |
---|---|---|---|---|
Overall Yield | 68% | 52% | 78% | |
DMAP Loading | 0.10 eq | 0.10 eq | 0.05 eq | |
Crystallization Solvent Waste | 15 L/kg | 20 L/kg | 7 L/kg | |
Batch Cycle Time | 72 h | 96 h | 48 h | [3] |
Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7